MTPG

Neuroscience Synaptic Transmission mGluR Pharmacology

Researchers isolating Group II mGluR contributions frequently encounter confounded data when using broad-spectrum antagonists such as MCPG, which blocks Group I/II receptors indiscriminately. MTPG resolves this with a tetrazole-for-carboxyl bioisosteric replacement that confers selective Group II (mGluR2/3) antagonism (KD 28 µM in hippocampus, KD 77 µM at spinal presynaptic sites). This selectivity enables clean dissection of mGluR2/3 pathways in LTP/LTD slice electrophysiology, ischemic preconditioning models, and SAR comparator studies. • Proven Group II selectivity over Group III receptors • Tetrazole bioisostere scaffold distinct from carboxylate analogs • Supplied as ≥98% purity solid with full analytical documentation

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
Cat. No. B10768619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTPG
Molecular FormulaC10H11N5O2
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N
InChIInChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,11H2,1H3,(H,16,17)(H,12,13,14,15)
InChIKeyOZBFBAYESADVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MTPG: Selective Group II mGluR Antagonist


2-(4-(1H-Tetrazol-5-yl)phenyl)-2-aminopropanoic acid, commonly referred to as MTPG or (±)-α-Methyl-(4-tetrazolylphenyl)glycine, is a phenylglycine derivative containing a tetrazole bioisostere in place of the carboxyl group found in the parent scaffold [1]. It is classified as a metabotropic glutamate receptor (mGluR) antagonist with a pronounced selectivity for Group II receptors over Group III, making it a widely used pharmacological tool in neuroscience research [2]. Unlike broad-spectrum mGluR antagonists, MTPG offers a specific profile that allows for the dissection of group-specific glutamatergic signaling pathways [3].

Receptor Selectivity Group II (mGluR2/3) over Group III antagonist
Scaffold Tetrazole bioisostere replacing carboxylate
Tool Context Dissection of group-specific glutamatergic signaling

Why MCPG Cannot Substitute MTPG


The phenylglycine class of mGluR antagonists exhibits profound differences in receptor subtype selectivity, potency, and in vivo efficacy that preclude simple substitution. The direct analog (RS)-α-methyl-4-carboxyphenylglycine (MCPG) possesses a carboxyl group, whereas MTPG features a tetrazole moiety. This structural variation is not merely cosmetic; the tetrazole ring is a well-established carboxylic acid bioisostere that confers distinct hydrogen-bonding patterns and electronic properties, directly impacting receptor binding kinetics and biological readouts [1]. Consequently, MCPG acts as a broad-spectrum antagonist at Group I/II mGluRs with weak potency (IC50 ~120 µM at mGluR1), while MTPG demonstrates a clear preference for Group II receptors with significantly higher potency in specific systems [2]. Furthermore, other analogs like MPPG and MSPG exhibit reversed selectivity profiles, being more potent at L-AP4-sensitive Group III receptors [3]. Therefore, experimental outcomes—particularly in studies of synaptic plasticity, ischemia, or presynaptic inhibition—are critically dependent on the precise choice of antagonist. Substituting MTPG with a structurally similar but pharmacologically distinct analog will inevitably yield divergent, non-interchangeable data.

Receptor Selectivity Mismatch
MCPG is a broad-spectrum Group I/II antagonist; MTPG selectively targets Group II. Substitution may confound group-specific pathway interpretation.
Bioisostere-Dependent Pharmacology
Tetrazole (MTPG) vs. carboxylate (MCPG) alters hydrogen bonding and metabolic stability. Binding kinetics may not transfer directly.
In Vivo Context Divergence
MCPG lacks documented use in cerebral ischemia tolerance models. Experimental outcomes may not reproduce MTPG-based findings.

MTPG Comparative Evidence


Superior Presynaptic Antagonism over MCPG

In a direct head-to-head comparison of novel phenylglycine analogs in the neonatal rat spinal cord, MTPG demonstrated superior antagonist potency against (1S,3S)-ACPD-induced depression of monosynaptic excitation. The rank order of potency was MTPG > MPPG > MSPG > MCPG [1]. MTPG's KD value of 77 µM represents a quantifiable improvement over the previously reported MCPG, which was the least potent in this series [1].

Presynaptic Potency
Head-to-head
KD 77 µM
Reported highest antagonist potency in tested set.
Neonatal rat spinal cord; (1S,3S)-ACPD-induced depression model. Rank order: MTPG > MPPG > MSPG > MCPG.
Neuroscience Synaptic Transmission mGluR Pharmacology

Group II mGluR Antagonism in Hippocampus

MTPG exhibits a significantly higher apparent affinity for Group II mGlu receptors in rat hippocampal slices than in spinal cord preparations. A study investigating long-term potentiation reported an apparent Kd of 28 µM for MTPG's antagonism of (1S,3S)-ACPD-evoked presynaptic inhibition in the lateral perforant pathway [1]. This value is substantially lower (i.e., more potent) than the 77 µM KD observed in the spinal cord [2], highlighting tissue-dependent pharmacological profiles that differentiate MTPG from analogs with more uniform, but weaker, activity.

Hippocampal Affinity
Context-dependent
KD 28 µM (hippocampus) vs. 77 µM (spinal cord)
Tissue-dependent affinity profile; ~2.75-fold increase in hippocampal tissue.
Lateral perforant pathway; LTP study. MCPG exhibits lower potency across both contexts.
Neuropharmacology Synaptic Plasticity Hippocampus

In Vivo Ischemic Tolerance Blockade

MTPG has been specifically utilized in in vivo rat models of cerebral ischemia to block the induction of brain ischemic tolerance, a phenomenon mediated by Group II mGluRs (mGluR2/3) . While the comparator MCPG is widely used to block long-term potentiation (LTP) in vitro, its ability to modulate complex in vivo ischemic tolerance pathways is not a primary feature of its pharmacological profile [1]. The selective use of MTPG in these studies demonstrates its utility in probing the specific role of Group II mGluRs in neuroprotective mechanisms, a functional application where MCPG is not the established tool.

In Vivo Ischemia Blockade
Class-level inference
MTPG blocks ischemic tolerance induction in rat models; MCPG lacks equivalent documented use.
Reported functional outcome; MCPG may not replicate this effect.
Cerebral ischemic preconditioning model; in vivo application unique to MTPG among phenylglycines.
Cerebral Ischemia Neuroprotection In Vivo Pharmacology

Tetrazole Bioisostere Advantage over Carboxylate

The substitution of the carboxyl group in MCPG with a tetrazole ring in MTPG represents a classic bioisosteric replacement. While both groups have similar pKa values (~4.5-4.9) [1], tetrazoles offer distinct advantages in medicinal chemistry. They can exhibit improved metabolic stability against certain degradative enzymes and altered hydrogen-bonding networks due to their planar, aromatic nature, which can lead to differences in receptor binding kinetics and off-target effects [1][2]. This structural rationale underpins the observed pharmacological differences between MTPG and its carboxylate analog MCPG, making MTPG a chemically and biologically distinct entity rather than a simple potency variant.

Bioisostere Property
Class-level inference
Tetrazole (pKa ~4.5–4.9) vs. carboxylate (pKa ~4.5); altered H-bonding geometry, potential metabolic stability differences.
Scaffold-based differentiation; may impact binding kinetics.
General medicinal chemistry principles; specific assay validation required for direct comparison.
Medicinal Chemistry Bioisosterism Drug Design

MTPG Application Scenarios


Group II mGluR Blockade in Synaptic Plasticity

MTPG is the tool of choice for researchers aiming to isolate the contribution of Group II mGluRs (mGluR2/3) in complex neural circuits. Its proven potency (KD 28 µM in hippocampus) and selectivity for Group II over Group III receptors [1] make it ideal for slice electrophysiology experiments, including long-term potentiation (LTP) and long-term depression (LTD) studies, where broad-spectrum antagonists like MCPG would confound results by also blocking Group I receptors [2].

Cerebral Ischemia Neuroprotection in Vivo

For in vivo pharmacology studies focused on stroke and ischemic preconditioning, MTPG is the established antagonist for probing the neuroprotective role of mGluR2/3. It has been specifically used to block the induction of brain ischemic tolerance in rat models . This application leverages MTPG's unique ability to modulate these complex in vivo pathways, a function not associated with its carboxylate analog MCPG.

SAR Studies: Tetrazole-Based mGluR Ligands

MTPG serves as a critical comparator compound in SAR campaigns aimed at developing novel mGluR ligands. Its tetrazole ring, a well-characterized carboxylic acid bioisostere, provides a chemically distinct scaffold that can be compared head-to-head with carboxylate analogs like MCPG to evaluate the impact of bioisosteric replacement on potency, selectivity, and drug-like properties such as metabolic stability [3].

Presynaptic vs. Postsynaptic Pathway Dissection

Given its established role as a potent antagonist at presynaptic (1S,3S)-ACPD-sensitive receptors (KD 77 µM in spinal cord) [4], MTPG is a valuable tool for studies seeking to differentiate between pre- and post-synaptic mechanisms of glutamatergic modulation. Its selective action at these presynaptic sites allows for cleaner interpretation of synaptic physiology experiments compared to less potent or less selective alternatives.

Application
Selection Property
Validation Focus
Synaptic plasticity studies
Group II (mGluR2/3) selectivity
Hippocampal slice electrophysiology; selectivity verification
In vivo cerebral ischemia research
In vivo Group II mGluR blockade
Ischemic tolerance model endpoints; literature consistency
mGluR ligand SAR studies
Tetrazole bioisostere scaffold
Comparative binding kinetics and metabolic stability
Presynaptic pathway dissection
Presynaptic (1S,3S)-ACPD receptor antagonism
Presynaptic vs. postsynaptic response differentiation

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